

# In Vitro Efficacy of JT001 (VV116) Against SARS-CoV-2: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

This technical guide provides an in-depth overview of the in vitro efficacy of JT001, also known as VV116, against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). JT001 (VV116) is an orally available deuterated remdesivir hydrobromide, a prodrug of a nucleoside analog.[1] Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. This document summarizes key quantitative data, details experimental protocols, and visualizes the metabolic activation pathway and experimental workflows.

## Quantitative In Vitro Efficacy of JT001 (VV116)

The antiviral activity of JT001 (VV116) has been evaluated against various strains of SARS-CoV-2 in different cell lines. The following tables summarize the key efficacy and cytotoxicity data.



Compoun d	Virus Strain	Cell Line	EC50 (μM)	СС50 (µМ)	Selectivit y Index (SI)	Referenc e
VV116	SARS- CoV-2 (Original)	Vero E6	0.39 ± 0.08	>100	>256	[2]
VV116	SARS- CoV-2 (Omicron)	Not Specified	EC90: 0.30	Not Reported	Not Reported	[3][4]
GS-441524 (Parent Nucleoside )	SARS- CoV-2 (Original)	Vero E6	0.59	Not Reported	Not Reported	[2]

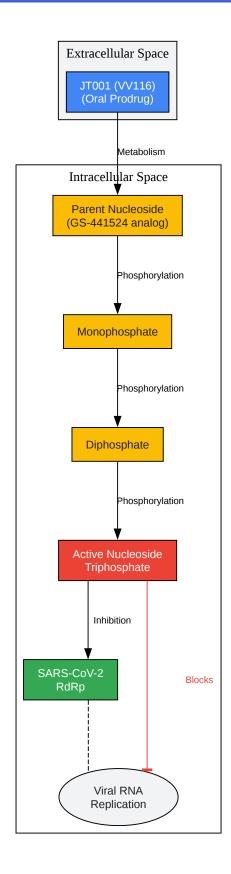
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills half of the cells in a culture. SI (Selectivity Index): The ratio of CC50 to EC50, indicating the therapeutic window of a drug.

### Mechanism of Action: RdRp Inhibition

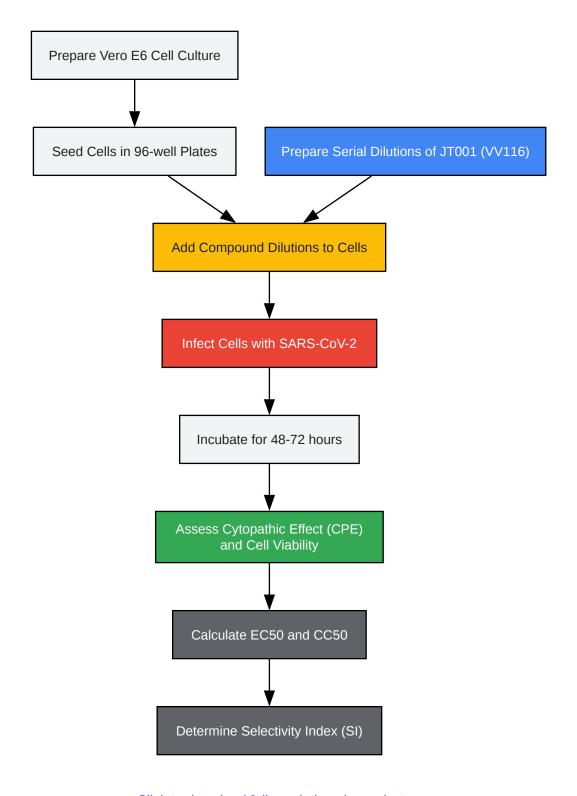
JT001 (VV116) is a prodrug that requires intracellular metabolic activation to exert its antiviral effect. Upon administration, it is metabolized to its parent nucleoside, which is then phosphorylated to the active nucleoside triphosphate. This active form acts as a competitive inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).[1] The triphosphate form has demonstrated an IC50 of 0.67  $\pm$  0.24  $\mu$ M against the viral RdRp.[2]

### **Metabolic Activation Pathway of JT001 (VV116)**









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### References

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